molecular formula C23H20N4O5S B11584122 (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

Cat. No.: B11584122
M. Wt: 464.5 g/mol
InChI Key: ZLHOOROTZYAROY-FOWTUZBSSA-N
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Description

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE: is a complex organic compound with a unique structure that includes a cyano group, a thiolane ring, and a pyrido[12-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiolane ring, followed by the introduction of the cyano group and the pyrido[12-a]pyrimidine moiety. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups might interact with biological targets.

    Industry: The compound’s properties could make it useful in various industrial applications, such as in the development of new catalysts or materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound’s cyano group, thiolane ring, and pyrido[12-a]pyrimidine moiety allow it to bind to various enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Heparinoid Compounds: Structurally similar compounds with anticoagulant properties.

    Triple Bond Compounds: Compounds with triple bonds that exhibit different reactivity and properties.

Uniqueness

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C23H20N4O5S/c1-15-6-5-10-27-20(15)26-22(32-18-7-3-2-4-8-18)19(23(27)29)12-16(13-24)21(28)25-17-9-11-33(30,31)14-17/h2-8,10,12,17H,9,11,14H2,1H3,(H,25,28)/b16-12+

InChI Key

ZLHOOROTZYAROY-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCS(=O)(=O)C3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCS(=O)(=O)C3)OC4=CC=CC=C4

Origin of Product

United States

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